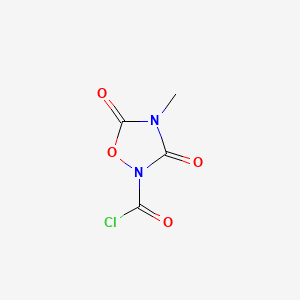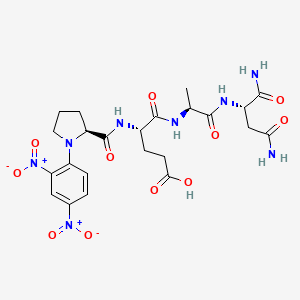
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) is a chemical compound with the molecular formula C5H5ClN2O4 It belongs to the class of oxadiazolidines, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
The synthesis of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) typically involves the reaction of 4-methyl-1,2,4-oxadiazolidine-3,5-dione with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methyl-1,2,4-oxadiazolidine-3,5-dione and hydrochloric acid.
Oxidation and Reduction: Depending on the reagents and conditions, it can undergo oxidation or reduction reactions, leading to different products.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) involves its interaction with specific molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) can be compared with other similar compounds, such as:
4-Methyl-1,2,4-oxadiazolidine-3,5-dione: This compound is structurally similar but lacks the carbonyl chloride group.
2-Benzyl-1,2,4-oxadiazolidine-3,5-dione: Another similar compound with a benzyl group instead of a methyl group.
2-(2-aminoethyl)-1,2,4-oxadiazolidine-3,5-dione: This compound contains an aminoethyl group, providing different reactivity and applications.
The uniqueness of 1,2,4-Oxadiazolidine-2-carbonyl chloride,4-methyl-3,5-dioxo-(9ci) lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
139037-69-7 |
|---|---|
Fórmula molecular |
C4H3ClN2O4 |
Peso molecular |
178.528 |
Nombre IUPAC |
4-methyl-3,5-dioxo-1,2,4-oxadiazolidine-2-carbonyl chloride |
InChI |
InChI=1S/C4H3ClN2O4/c1-6-3(9)7(2(5)8)11-4(6)10/h1H3 |
Clave InChI |
DDSPLWQXZXDOKH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)N(OC1=O)C(=O)Cl |
Sinónimos |
1,2,4-Oxadiazolidine-2-carbonyl chloride, 4-methyl-3,5-dioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)






![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)
